molecular formula C26H23BrN4O3S B460348 methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 354556-65-3

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

Cat. No.: B460348
CAS No.: 354556-65-3
M. Wt: 551.5g/mol
InChI Key: KEDNMTNKCDWJDL-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C26H23BrN4O3S and its molecular weight is 551.5g/mol. The purity is usually 95%.
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Biological Activity

The compound methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25BrN4O3SC_{26}H_{25}BrN_{4}O_{3}S, with a molecular weight of approximately 553.5 g/mol. The structure consists of multiple functional groups including amino, cyano, and pyran moieties, which contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC26H25BrN4O3SC_{26}H_{25}BrN_{4}O_{3}S
Molecular Weight553.5 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to methyl 6-amino-4-(3-bromophenyl)-5-cyano exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 4.55±0.884.55\pm 0.88 mM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .

Case Study: MCF-7 Cell Line

In a detailed investigation involving MCF-7 cells:

  • Apoptosis Induction : Treatment with the compound led to a marked increase in apoptotic cells from 0.22%0.22\% to 13.73%13.73\%.
  • Cell Cycle Arrest : The percentage of cells in the S phase increased from 39.27%39.27\% to 49.33%49.33\%, while G1 phase cells decreased from 52.35%52.35\% to 42.71%42.71\% .

Vasorelaxant Activity

The compound also exhibits vasorelaxant properties, which are beneficial in treating cardiovascular diseases. Vasorelaxation was assessed using isolated rat aorta preparations, revealing moderate vasodilatory effects with IC50 values ranging from 489.7489.7 to 584.5584.5 µM .

The dual action of the compound as both an anticancer and vasorelaxant agent may be attributed to its ability to interact with key cellular pathways:

  • Caspase Activation : The compound activates caspase enzymes crucial for apoptosis.
  • Cell Cycle Modulation : It disrupts normal cell cycle progression, favoring cell death over proliferation.

Summary of Findings

  • Antitumor Effects : Significant cytotoxicity against breast cancer cell lines.
  • Vasorelaxation : Potential therapeutic applications in cardiovascular health.
  • Mechanistic Insights : Involvement of apoptosis pathways and cell cycle regulation.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities across different cancer types.
  • In vivo studies to validate efficacy and safety profiles.
  • Structural modifications to enhance potency and selectivity.

Properties

IUPAC Name

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)16-7-5-8-18(27)11-16)14-35-25-17(12-28)10-15-6-3-2-4-9-20(15)31-25/h5,7-8,10-11,22H,2-4,6,9,14,30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDNMTNKCDWJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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